In-Depth Technical Guide: Chemical Structure and Synthesis of Diflufenican
In-Depth Technical Guide: Chemical Structure and Synthesis of Diflufenican
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflufenican is a selective herbicide belonging to the pyridinecarboxamide class of chemicals. It is widely utilized in agriculture for the pre- and post-emergence control of a broad spectrum of broadleaf weeds in cereal crops. Its mode of action involves the inhibition of carotenoid biosynthesis, a vital process for photosynthesis and protection against photooxidative damage in plants. This technical guide provides a comprehensive overview of the chemical structure of Diflufenican and a detailed examination of its primary synthesis pathways. The document includes structured data on chemical properties, detailed experimental protocols for key synthetic steps, and visualizations of the synthesis routes to facilitate a deeper understanding for researchers and professionals in the field of agrochemical development.
Chemical Structure and Properties
Diflufenican is chemically known as N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide.[1][2][3][4] Its structure is characterized by a central pyridine ring substituted with a carboxamide group, which in turn is linked to a 2,4-difluorophenyl group. At the 2-position of the pyridine ring, there is a phenoxy group further substituted with a trifluoromethyl group at the meta-position.
| Identifier | Value |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide[1][2][3][4] |
| CAS Number | 83164-33-4[1][3][4] |
| Molecular Formula | C₁₉H₁₁F₅N₂O₂[1][3][4] |
| Molecular Weight | 394.30 g/mol [1][3] |
| Appearance | White to off-white crystalline powder[5] |
| Melting Point | 159-163 °C[5] |
| Solubility | Insoluble in water; soluble in organic solvents such as acetone, ethanol, and ethylene glycol.[4] |
Synthesis Pathways of Diflufenican
The synthesis of Diflufenican can be achieved through several routes, primarily revolving around the formation of the ether and amide linkages to the central pyridine core. Two principal pathways have been established, both commencing with 2-chloronicotinic acid as the starting material.
Synthesis Route 1: Ether Formation Followed by Amidation
This pathway involves the initial formation of the ether linkage between the pyridine ring and the trifluoromethylphenoxy group, followed by the creation of the amide bond.
Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid
This step involves a nucleophilic aromatic substitution, specifically an Ullmann condensation, where 2-chloronicotinic acid reacts with 3-(trifluoromethyl)phenol in the presence of a base and a copper catalyst.
Step 2: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinoyl chloride
The carboxylic acid group of the intermediate is then converted to a more reactive acyl chloride by treatment with a chlorinating agent, typically thionyl chloride.
Step 3: Synthesis of Diflufenican
The final step is the amidation reaction between the synthesized acyl chloride and 2,4-difluoroaniline to yield Diflufenican.
Synthesis Route 2: Amidation Followed by Ether Formation
This alternative route, often favored for industrial-scale production, prioritizes the formation of the amide bond before the ether linkage.
Step 1: Synthesis of 2-Chloronicotinoyl chloride
Similar to Route 1, the synthesis begins with the conversion of 2-chloronicotinic acid to its acyl chloride derivative using a chlorinating agent like thionyl chloride.
Step 2: Synthesis of N-(2,4-difluorophenyl)-2-chloronicotinamide
The resulting 2-chloronicotinoyl chloride is then reacted with 2,4-difluoroaniline to form the amide intermediate.
Step 3: Synthesis of Diflufenican
The final step involves an Ullmann condensation reaction between the amide intermediate and 3-(trifluoromethyl)phenol to form the ether linkage, yielding Diflufenican.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key steps in the synthesis of Diflufenican, along with relevant quantitative and spectroscopic data.
Synthesis of 2-Chloronicotinoyl Chloride
Experimental Protocol: To 10.24 g (0.065 mol) of 2-chloronicotinic acid, 20 mL of 1,2-dichloroethane and 9.5 mL of thionyl chloride are added. The mixture is refluxed for 1 hour. After the reaction is complete, the mixture is concentrated under reduced pressure to yield 2-chloronicotinoyl chloride as an orange-colored oil, which solidifies upon standing at room temperature.[1]
| Parameter | Value |
| Reactants | 2-Chloronicotinic Acid, Thionyl Chloride |
| Solvent | 1,2-Dichloroethane |
| Reaction Time | 1 hour |
| Temperature | Reflux |
| Product | 2-Chloronicotinoyl chloride |
| Yield | Not explicitly stated, but implied to be high. |
Spectroscopic Data for 2-Chloronicotinoyl Chloride:
-
¹H NMR (DMSO-d6, 400 MHz): δ 8.58 (dd, J = 4.8, 1.9 Hz, 1H), 8.25 (dd, J = 7.7, 1.9 Hz, 1H), 7.57 (dd, J = 7.7, 4.8 Hz, 1H).[6]
-
MS (EI): m/z 175 (M+), 140, 112.
Synthesis of N-(2,4-difluorophenyl)-2-chloronicotinamide
Experimental Protocol: A solution of 2-chloronicotinoyl chloride in 1,2-dichloroethane is cooled to 5-20 °C. 2,4-difluoroaniline is slowly added, followed by the slow addition of an alkaline solution (e.g., NaOH or NaHCO₃) until the pH reaches 8-9. The reaction is continued at room temperature for 3-5 hours. Water is then added to dissolve any inorganic salts, and the solid product is collected by filtration and dried under vacuum.
| Parameter | Value |
| Reactants | 2-Chloronicotinoyl chloride, 2,4-Difluoroaniline |
| Solvent | 1,2-Dichloroethane |
| Reaction Time | 3-5 hours |
| Temperature | 5-20 °C initially, then room temperature |
| pH | 8-9 |
| Product | N-(2,4-difluorophenyl)-2-chloronicotinamide |
| Yield | Not explicitly stated. |
Spectroscopic Data for N-(2,4-difluorophenyl)-2-chloronicotinamide:
-
¹H NMR (DMSO-d6, 300 MHz): δ 10.16 (s, 1H), 8.50 (dd, J = 4.8, 2.0 Hz, 1H), 8.15 (dd, J = 7.6, 2.0 Hz, 1H), 7.65 (m, 1H), 7.55 (dd, J = 7.6, 4.8 Hz, 1H), 7.37 (m, 1H), 7.14 (m, 1H).[2]
-
MS (EI): m/z 268 (M+), 233, 129.
Synthesis of Diflufenican via Amidation of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid
Experimental Protocol: In a 50 mL round-bottom flask, 2,4-difluoroaniline (65.0 mg, 0.5 mmol), 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (170.0 mg, 0.6 mmol), and 10 mL of anhydrous dichloromethane (DCM) are combined. To this mixture, under an ice bath, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl, 124.5 mg, 0.65 mmol) and 4-dimethylaminopyridine (DMAP, 1.2 mg, 0.01 mmol) are added. The mixture is stirred at room temperature until the reaction is complete as monitored by TLC. Saturated sodium bicarbonate solution (5 mL) is added to quench the reaction. The product is extracted with DCM (3 x 10 mL), and the combined organic layers are washed with water (3 x 10 mL) and saturated sodium chloride solution (3 x 10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (petroleum ether:ethyl acetate, 8:1) to afford Diflufenican as a white solid.[7]
| Parameter | Value |
| Reactants | 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid, 2,4-Difluoroaniline, EDCI·HCl, DMAP |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | Monitored by TLC |
| Temperature | Ice bath initially, then room temperature |
| Product | Diflufenican |
| Yield | 88%[7] |
Spectroscopic Data for Diflufenican:
-
¹H NMR: Data can be found on commercial supplier websites such as TargetMol, but specific shifts and coupling constants are not detailed in the provided search results.[8]
-
¹³C NMR: A spectrum is available on PubChem, but detailed peak assignments are not provided in the search results.[1]
-
MS (EI): m/z 394 (M+), 266, 246, 218.[1]
-
IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching (around 3300-3500), C=O stretching (around 1650-1680), C-O-C stretching (around 1200-1250), and C-F stretching (around 1100-1300). Specific data is not available in the provided search results.
Conclusion
This technical guide has outlined the key chemical characteristics and synthetic methodologies for the herbicide Diflufenican. The two primary synthesis routes, both originating from 2-chloronicotinic acid, offer flexibility in production, with the amidation-first approach being noted for its industrial applicability. The provided experimental protocols and data serve as a valuable resource for chemists involved in the synthesis and development of agrochemicals. Further research could focus on the optimization of reaction conditions to improve yields and reduce environmental impact, as well as the exploration of novel synthetic pathways. The detailed structural and synthetic knowledge presented herein is fundamental for the continued development and responsible use of this important agricultural tool.
References
- 1. Diflufenican | C19H11F5N2O2 | CID 91735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Diflufenican (Ref: AE 088657) [sitem.herts.ac.uk]
- 4. Diflufenican - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Chloronicotinyl chloride(49609-84-9) 1H NMR spectrum [chemicalbook.com]
- 7. 2-chloro-N-(2,4-difluorophenyl)nicotinamide | C12H7ClF2N2O | CID 736735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diflufenican | TargetMol [targetmol.com]
